2-(1,3-Benzothiazol-2-ylthio)propanohydrazide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGBLLDTRYGTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393406 | |
| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99055-98-8 | |
| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide typically involves the reaction of 2-mercaptobenzothiazole with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide exhibits significant anticancer properties. Studies have shown it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7). The IC₅₀ value for this compound was reported to be approximately 15 µM after 48 hours of treatment, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 1: Anticancer Activity Summary
| Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis through cell cycle arrest |
Antimicrobial Properties : The compound has also been studied for its antimicrobial activity against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Biological Research
Mechanistic Insights : Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in drug development. Studies suggest that it may inhibit specific kinases involved in tumor growth and modulate receptor activities linked to apoptosis and cell proliferation.
Case Study: Mechanism of Action
A study examining the interaction of this compound with cellular targets revealed that its structure allows it to bind effectively to enzymes involved in signaling pathways related to cancer progression. This binding enhances its potential as a therapeutic agent.
Industrial Applications
Material Science : In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical properties make it suitable for developing new materials with desirable characteristics, such as enhanced stability or specific reactivity profiles.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzothiazole moiety may interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide.
Benzothiazole Hydrazones: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its combination of benzothiazole and hydrazide moieties, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound contains a benzothiazole moiety, which is known for its diverse biological properties. The presence of the hydrazide functional group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that certain derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity against E. coli (MIC µg/mL) | Activity against S. aureus (MIC µg/mL) |
|---|---|---|
| This compound | 32 | 16 |
| Benzothiazole Derivative A | 64 | 8 |
| Benzothiazole Derivative B | 128 | 32 |
Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro using human lung cancer cell lines such as A549 and HCC827. The cytotoxicity was measured using MTS assays, revealing that this compound exhibits significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.5 |
| HCC827 | 6.3 |
| NCI-H358 | 7.0 |
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been observed in related compounds, leading to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A case study highlighted the efficacy of benzothiazole derivatives against resistant strains of bacteria. The study reported that this compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential application in treating antibiotic-resistant infections .
Study on Antitumor Properties
In another study focusing on lung cancer treatments, researchers found that the compound significantly reduced tumor cell viability in both monolayer and spheroid cultures. The lower IC50 values in monolayer cultures suggest better accessibility and effectiveness in conventional treatment settings .
Q & A
Q. Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Hydrazinolysis of acetate | 65–78 | Hydrazine hydrate, ethanol | |
| Cyanomethylene route | 52–60 | Cyanomethylene benzothiazole |
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Analysis: Use NMR (¹H/¹³C) to confirm hydrazide and benzothiazole moieties. X-ray crystallography (as in benzisothiazolone derivatives) resolves stereochemical ambiguities .
- Functional Analysis: UV-Vis spectroscopy and mass spectrometry (MS) validate purity. Fluorescence assays (if applicable) assess electronic properties .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Methodological Answer:
Employ factorial design to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example:
- Use a 2³ factorial matrix to test temperature (60–100°C), solvent (ethanol vs. methanol), and hydrazine molar ratio (1:1.2–1:2). Analyze outcomes via ANOVA to identify critical factors .
- Computational tools (e.g., quantum chemical calculations) predict optimal pathways, reducing trial-and-error approaches .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assays (e.g., MIC for antimicrobial activity) using reference strains and controls.
- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., substituted arylidene hydrazones) to isolate functional group contributions. For example, nitro or hydroxy substituents may enhance enzyme inhibition .
- Cross-Validation: Use multiple assays (e.g., enzymatic inhibition vs. cytotoxicity) to confirm specificity .
Advanced: What strategies are effective for designing derivatives with targeted applications?
Methodological Answer:
- Derivatization: React the hydrazide with:
- Aromatic aldehydes to form Schiff bases (enhanced fluorescence for sensor applications) .
- 1,2,4-Triazole or cinnamyl alcohol to modulate antimicrobial or antitumor activity .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties and binding affinities for enzyme targets (e.g., urease or acetylcholinesterase) .
Advanced: How to address stability and degradation challenges during storage or reactions?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests under varied conditions (pH, light, humidity). For example, HPLC monitors decomposition in acidic (pH 3) vs. neutral buffers .
- Storage Recommendations: Store at –20°C in anhydrous DMSO or under inert atmosphere to prevent oxidation .
- Degradation Pathways: Identify byproducts via LC-MS; adjust synthetic routes to avoid labile intermediates .
Advanced: What experimental frameworks are recommended for ecological impact assessments?
Methodological Answer:
- Ecotoxicology Assays: Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC₅₀).
- Biodegradation Studies: Apply OECD 301F test to evaluate mineralization rates in aqueous systems .
Advanced: How to integrate computational and experimental data for reaction scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
